molecular formula C17H22N2O2 B8045306 Propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Cat. No.: B8045306
M. Wt: 286.37 g/mol
InChI Key: XKBHLUMUPUCFGR-UHFFFAOYSA-N
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Description

Propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate typically involves multi-step organic reactions. Key reaction conditions include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, this compound has shown promise in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound's potential therapeutic effects are being explored, particularly in the treatment of inflammatory and infectious diseases. Its bioactive properties may lead to the development of new pharmaceuticals.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but research suggests involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate is unique due to its specific structural features and biological activities. Similar compounds include other indole derivatives such as indomethacin and tryptophan

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Properties

IUPAC Name

propyl 2-(3-amino-1,2,3,4-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-9-21-17(20)11-14-13-7-6-12(18)10-16(13)19-8-4-3-5-15(14)19/h3-5,8,12H,2,6-7,9-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBHLUMUPUCFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1=C2C=CC=CN2C3=C1CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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